Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Leucovorin Calcium Pentahydrate, also known as folinic acid calcium salt pentahydrate, is a derivative of tetrahydrofolic acid. It is a necessary co-factor in the body, playing a crucial role in the synthesis of nucleic acids and amino acids. This compound is widely used in medicine, particularly in cancer therapy, to counteract the toxic effects of folic acid antagonists such as methotrexate .
Scientific Research Applications
Leucovorin Calcium Pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Leucovorin Calcium Pentahydrate acts by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folic acid antagonists like methotrexate. It provides a source of tetrahydrofolate, which is essential for the synthesis of purines, pyrimidines, and methionine. This mechanism helps to prevent the toxic effects associated with folic acid deficiency and supports DNA synthesis in rapidly dividing cells .
Similar Compounds:
Levoleucovorin: The pharmacologically active levo-isomer of leucovorin.
Folic Acid: The parent compound from which leucovorin is derived.
Methotrexate: A folic acid antagonist used in cancer therapy.
Uniqueness: Leucovorin Calcium Pentahydrate is unique in its ability to counteract the toxic effects of folic acid antagonists while enhancing the efficacy of certain chemotherapy drugs. Unlike folic acid, it does not require reduction by DHFR, making it effective even in the presence of DHFR inhibitors .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The trifluoromethyl group in its structure enhances its binding affinity to certain enzymes, making it a potent inhibitor in some biochemical pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can affect metabolic pathways by inhibiting enzymes involved in nucleotide metabolism, leading to altered levels of nucleotides within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular processes and gene expression. Additionally, it can interact with transcription factors, influencing their ability to bind to DNA and regulate gene transcription . These molecular interactions are crucial for its biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish over time due to degradation of the compound . In vitro and in vivo studies have demonstrated that its stability and efficacy can be influenced by the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation. Beyond this threshold, the risk of adverse effects increases.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound can also influence the synthesis and degradation of nucleotides, impacting cellular energy balance and DNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus allows it to interact with transcription factors and influence gene transcription. Additionally, its presence in the cytoplasm can affect cytosolic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucovorin Calcium Pentahydrate is synthesized through a series of chemical reactions starting from folic acid. The process involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce 5-formyl tetrahydrofolic acid (leucovorin). The final step involves the addition of calcium ions to form the calcium salt pentahydrate .
Industrial Production Methods: Industrial production of Leucovorin Calcium Pentahydrate typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Leucovorin Calcium Pentahydrate undergoes various chemical reactions, including:
Reduction: Conversion of folic acid to tetrahydrofolic acid.
Formylation: Addition of a formyl group to tetrahydrofolic acid to produce leucovorin.
Complexation: Formation of the calcium salt pentahydrate.
Common Reagents and Conditions:
Reduction: Catalysts such as platinum or palladium on carbon.
Formylation: Formic acid or formate salts.
Complexation: Calcium chloride in aqueous solution.
Major Products Formed: The primary product is Leucovorin Calcium Pentahydrate, with potential by-products including unreacted folic acid and tetrahydrofolic acid .
properties
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUACXMUEZBQRBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371876 | |
Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149771-09-5 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149771-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149771-09-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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